molecular formula C12H15NO2 B1359680 1-Phenylpiperidine-2-carboxylic acid CAS No. 743422-75-5

1-Phenylpiperidine-2-carboxylic acid

Cat. No. B1359680
M. Wt: 205.25 g/mol
InChI Key: MNJZHPAZVGUHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylpiperidine-2-carboxylic acid is a chemical compound with the linear formula C12H15NO2 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-Phenylpiperidine-2-carboxylic acid is represented by the linear formula C12H15NO2 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Anticancer Applications

    • Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
    • Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .
    • Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
  • Synthesis of Drugs

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
  • Antiviral Applications

    • Piperidine derivatives have been found to have antiviral properties .
    • They can be used in the treatment of diseases caused by viruses .
  • Antimalarial Applications

    • Piperidine derivatives can also be used in the treatment of malaria .
    • They have been found to inhibit the growth of the parasite that causes malaria .
  • Antimicrobial and Antifungal Applications

    • Piperidine derivatives have antimicrobial and antifungal properties .
    • They can be used in the treatment of various bacterial and fungal infections .
  • Heterocyclic Compounds

    • Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Green Synthesis

    • Green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst .
    • The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
  • Drug Design

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • Their synthesis has long been widespread .
    • Today, it can be unequivocally stated that heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .

Safety And Hazards

The specific safety and hazards related to 1-Phenylpiperidine-2-carboxylic acid are not mentioned in the retrieved papers. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there could be future research directions in improving the synthesis methods and exploring new applications of 1-Phenylpiperidine-2-carboxylic acid.

properties

IUPAC Name

1-phenylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-8-4-5-9-13(11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJZHPAZVGUHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632616
Record name 1-Phenylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpiperidine-2-carboxylic acid

CAS RN

743422-75-5
Record name 1-Phenylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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